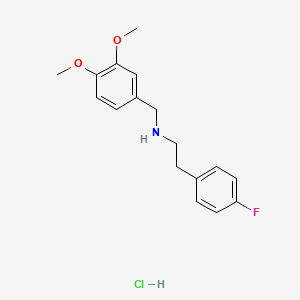

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride, or 4-F-DMBA, is an active pharmaceutical ingredient (API) used in the synthesis of a variety of drugs and other compounds. It is a white crystalline solid with a molecular weight of 300.3 g/mol and a melting point of 171-173°C. 4-F-DMBA is a highly versatile compound, with applications in medicinal chemistry, drug development, and biochemistry. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in organic reactions.

Wissenschaftliche Forschungsanwendungen

Locomotor and Discriminative Stimulus Effects

- Research has examined the effects of various novel synthetic hallucinogenic compounds, including derivatives similar to N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride. These compounds have shown to decrease locomotor activity and produce discriminative stimulus effects similar to traditional hallucinogens (Gatch, Dolan, & Forster, 2017).

Cytochrome P450 Enzyme Involvement

- Studies have identified specific cytochrome P450 enzymes that are involved in the metabolism of similar compounds, which is crucial for understanding drug-drug interactions and potential toxicities (Nielsen et al., 2017).

Neurochemical Pharmacology

- Research has explored the mechanisms of action of psychoactive substituted N-benzylphenethylamines, providing insights into their biochemical pharmacology and potential for hallucinogenic activity (Eshleman et al., 2018).

Analytical Characterization

- Investigations have been conducted on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are crucial for accurate identification and potential forensic applications (Zuba & Sekuła, 2013).

Metabolism in Human Hepatocytes

- The metabolic characteristics of similar compounds have been studied in human hepatocytes, aiding in the understanding of their metabolism and elimination properties, which is essential for screening and detection of abuse (Kim et al., 2019).

Liquid Chromatography-Mass Spectrometry

- High-performance liquid chromatography tandem mass spectrometry methods have been developed for the determination of similar compounds in biological samples, which are critical for clinical toxicology testing (Poklis et al., 2013).

Cardiac Effects in Vitro and in Vivo

- Studies have evaluated the potential cardiotoxicity of related compounds, highlighting the importance of understanding their adverse effects on cardiac health (Yoon et al., 2019).

Metabolic Profile Determination

- The metabolic profile of similar compounds has been determined using liquid chromatography-quadrupole time-of-flight mass spectrometry, providing valuable information for establishing biomarkers in case of ingestion (Seo et al., 2018).

Utilization as a Protecting Group

- The 3,4-dimethoxybenzyl group has been used as an N-protecting group in the synthesis of certain compounds, indicating its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Synthesis of Labeled Compounds

- The compound has been involved in the synthesis of specifically labeled compounds like papaverine, demonstrating its role in the creation of labeled substances for research purposes (Ithakissios et al., 1974).

Eigenschaften

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2.ClH/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZAFRMJYXYCIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.